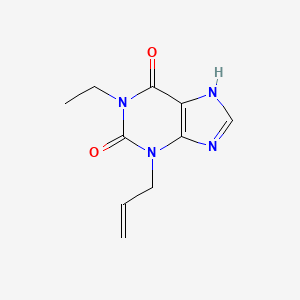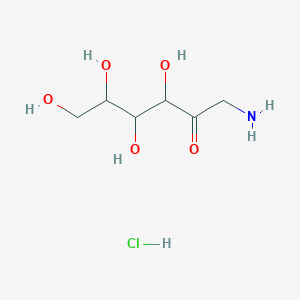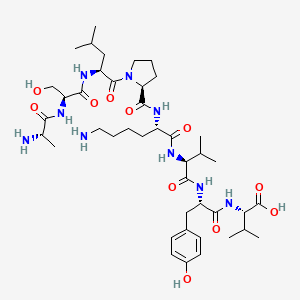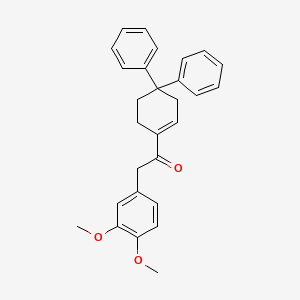![molecular formula C16H23F3O B12523917 Phenol, 4-[3-(trifluoromethyl)nonyl]- CAS No. 141967-82-0](/img/structure/B12523917.png)
Phenol, 4-[3-(trifluoromethyl)nonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[3-(trifluoromethyl)nonyl]- is an organic compound that belongs to the class of alkylphenols It is characterized by the presence of a phenol group substituted with a nonyl chain that includes a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[3-(trifluoromethyl)nonyl]- typically involves the alkylation of phenol with a nonyl halide that contains a trifluoromethyl group. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-[3-(trifluoromethyl)nonyl]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[3-(trifluoromethyl)nonyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.
Applications De Recherche Scientifique
Phenol, 4-[3-(trifluoromethyl)nonyl]- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 4-[3-(trifluoromethyl)nonyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonylphenol: A closely related compound with a nonyl group attached to the phenol ring.
Trifluoromethylphenol: A compound with a trifluoromethyl group attached to the phenol ring.
Uniqueness
Phenol, 4-[3-(trifluoromethyl)nonyl]- is unique due to the presence of both the nonyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
141967-82-0 |
|---|---|
Formule moléculaire |
C16H23F3O |
Poids moléculaire |
288.35 g/mol |
Nom IUPAC |
4-[3-(trifluoromethyl)nonyl]phenol |
InChI |
InChI=1S/C16H23F3O/c1-2-3-4-5-6-14(16(17,18)19)10-7-13-8-11-15(20)12-9-13/h8-9,11-12,14,20H,2-7,10H2,1H3 |
Clé InChI |
SYDPNWKAIGZFKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCC1=CC=C(C=C1)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)
![2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B12523848.png)
![3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523856.png)
![Dichlorobis[(2-fluorophenyl)methyl]stannane](/img/structure/B12523863.png)

![5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene](/img/structure/B12523880.png)



![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)

![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
